1-Chloro-5-(3,5-dimethylphenoxy)-4-nitro-2-(trifluoromethyl)benzene
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Description
1-Chloro-5-(3,5-dimethylphenoxy)-4-nitro-2-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C15H11ClF3NO3 and its molecular weight is 345.7. The purity is usually 95%.
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Scientific Research Applications
Molecular Electronics
- Large On-Off Ratios and Negative Differential Resistance : A molecule containing a nitroamine redox center, which shares some structural similarities with the compound , demonstrated significant on-off peak-to-valley ratios in excess of 1000:1, indicating its potential application in molecular electronic devices (Chen et al., 1999).
Chemical Reactions and Interactions
- Antiferromagnetic Exchange Interactions : Studies involving similar structured compounds, like 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), explored antiferromagnetic exchange interactions, which could be relevant to the compound (Fujita et al., 1996).
- Oxidation-Reduction Reactions : Research on chloromethylbenzenes reacting with aromatic nitro compounds in trifluoromethanesulfonic acid might offer insights into similar reactions involving the specified compound (Austin & Ridd, 1994).
Material Science and Polymers
- Synthesis and Characterization of Novel Fluorine-containing Polyetherimide : The compound 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, which is structurally related to the specified compound, was used in the synthesis of new materials, highlighting potential applications in material science (Yu Xin-hai, 2010).
Photochemical Reactivity
- Surface Retention and Photochemical Reactivity : Studies on oxyfluorfen, a diphenyl-ether herbicide structurally similar to the specified compound, revealed significant insights into its photochemical behavior on different soils (Scrano et al., 2004).
Properties
IUPAC Name |
1-chloro-5-(3,5-dimethylphenoxy)-4-nitro-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO3/c1-8-3-9(2)5-10(4-8)23-14-7-12(16)11(15(17,18)19)6-13(14)20(21)22/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYPCPQAEMAIGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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